4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-fluorophenyl)piperazine-1-carboxamide
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Description
The compound belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines, which are known for their versatility in drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring . They have been proposed as potential bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of triazolo[4,5-d]pyrimidine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . It has been used in the synthesis of biologically active compounds with favorable ADME-PK properties .Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .
Result of Action
Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific cell types they interact with, the presence of other molecules, and the physiological conditions under which they operate .
Properties
IUPAC Name |
4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8O/c1-2-26-16-14(22-23-26)15(19-11-20-16)24-7-9-25(10-8-24)17(27)21-13-6-4-3-5-12(13)18/h3-6,11H,2,7-10H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEWAVNKAZPKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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